Scientific Field: Pharmacology and Ophthalmology
Application Summary: ent-MFH is utilized in the study of ocular pharmacokinetics to understand its distribution and concentration in ocular tissues and plasma after administration .
Methods of Application: A validated liquid chromatography-mass spectrometry (LC-MS/MS) method is employed. The process involves protein precipitation to extract ent-MFH, followed by separation using a Shim-pack Scepter C18 column with a mobile phase composed of 0.1% formic acid water and methanol. Detection is done using positive ion electrostatic ionization (ESI) in multiple reaction monitoring mode (MRM) .
Results Summary: The calibration curves for ent-MFH showed good linearity over concentrations ranging from 0.5 to 200 ng/mL in rabbit ocular tissues and plasma. The lower limit of quantification was 0.5 ng/mL, with high selectivity, precision, accuracy, and stability .
Scientific Field: Microbiology and Ophthalmology
Application Summary: ent-MFH is formulated into ocular mucoadhesive microspheres to enhance its therapeutic efficacy for treating bacterial keratitis .
Methods of Application: Microspheres are fabricated using Methocel and Sodium CMC as polymers, with particle size, morphology, encapsulation efficiency, mucoadhesion, and antimicrobial efficacy being key parameters. In vivo studies are conducted on albino rabbits with induced bacterial keratitis .
Results Summary: The microspheres showed prolonged corneal and conjunctival mucoadhesion times, with controlled drug release influenced by polymer viscosity and concentration. The antimicrobial activity was comparable to conventional marketed eye drops .
Scientific Field: Analytical Chemistry
Application Summary: ent-MFH is quantified in pharmaceuticals and human plasma using a luminescence method based on a complex with Europium (III) ion .
Methods of Application: The probe developed uses 1,2 dihydro-2-oxoquinoloine-4-carboxylic acid (DOCA) as a ligand with Europium (III) ion for the luminescence-based detection of ent-MFH .
Results Summary: This method provides a sensitive determination of ent-MFH, allowing for its quantitation in various samples with high specificity .
Scientific Field: Pharmaceutical Technology and Ophthalmology
Application Summary: The application involves the design and evaluation of an ion-activated in situ gel to enhance the ocular penetration and therapeutic performance of ent-MFH for treating ocular infections .
Methods of Application: A simplex lattice design is used to assess the influence of polymers like gellan gum, sodium alginate, and HPMC on the gel’s properties. The selected formulation, MH7, undergoes ex vivo permeation, in vivo irritation, and pharmacokinetics studies in rabbits .
Results Summary: MH7 showed significant improvement in moxifloxacin bioavailability, with higher maximum concentration (Cmax; 727 ± 56 ng/ml) and greater area under the curve (AUC; 2881 ± 108 ng h/ml) compared to commercial eye drops .
Application Summary: This application focuses on the preparation of novel ocular mucoadhesive microspheres containing ent-MFH to increase its residence time on the ocular surface and enhance therapeutic efficacy in bacterial keratitis .
Methods of Application: Microspheres are fabricated using different grades of Methocel and Sodium CMC as polymers and evaluated for particle size, morphology, encapsulation efficiency, mucoadhesion, antimicrobial efficacy, and in vitro drug release .
Results Summary: The formulation with Methocel K100M showed prolonged mucoadhesion times and controlled drug release, demonstrating comparable antimicrobial activity to conventional marketed eye drops .
Scientific Field: Nanotechnology and Ophthalmology
Application Summary: The study aims to improve the ocular bioavailability of ent-MFH using PLGA nanoparticles for fabrication, characterization, and in vitro and in vivo evaluation .
Methods of Application: The nanoparticles are designed to enhance the delivery and efficacy of ent-MFH in the eye. The study includes detailed characterization of the nanoparticles and their performance in biological systems .
Results Summary: The results indicate an improvement in the delivery and therapeutic performance of ent-MFH when formulated as PLGA nanoparticles, although specific quantitative data would be required for a complete summary .
Scientific Field: Pharmaceutical Formulations
Application Summary: ent-MFH is used in the development of a topical in situ gel designed to enhance ocular penetration and therapeutic performance for treating ocular infections .
Methods of Application: The study employs a simplex lattice design to examine the effect of various factors on the experimental outcomes of the in situ gel system. The formulation, MH7, is assessed for physicochemical properties, stability, and drug release profile .
Scientific Field: Drug Delivery Systems
Application Summary: The application involves preparing novel ocular mucoadhesive microspheres of ent-MFH to increase its residence time on the ocular surface and enhance therapeutic efficacy in bacterial keratitis .
Methods of Application: Microspheres are fabricated with different grades of Methocel and Sodium CMC as polymers and evaluated for particle size, morphology, encapsulation efficiency, mucoadhesion, antimicrobial efficacy, and in vitro drug release .
Results Summary: The formulation containing Methocel K100M with a drug: polymer ratio of 1:2 exhibited longer corneal and conjunctival mucoadhesion time and controlled drug release, showing comparable antimicrobial activity to conventional marketed eye drops .
Scientific Field: Nanomedicine
Application Summary: This application focuses on improving the ocular bioavailability of ent-MFH using PLGA nanoparticles for enhanced delivery and therapeutic performance .
Methods of Application: The study includes the fabrication, characterization, and in vitro and in vivo evaluation of PLGA nanoparticles designed to enhance the delivery and efficacy of ent-MFH in the eye .
Results Summary: The PLGA nanoparticles are shown to improve the delivery and therapeutic performance of ent-MFH, although specific quantitative data would be required for a complete summary .
ent-Moxifloxacin Hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, which is primarily used to treat bacterial infections. Its chemical formula is C21H25ClFN3O4, and it is characterized by a unique stereochemistry that distinguishes it from other fluoroquinolones. The compound exhibits broad-spectrum antibacterial activity, effectively targeting Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA synthesis by interfering with topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria .
Ent-Moxifloxacin Hydrochloride inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair []. By inhibiting these enzymes, it prevents bacteria from replicating their DNA, ultimately leading to cell death. This mechanism of action makes it effective against a broad spectrum of bacteria, including some strains resistant to other antibiotics [].
The chemical reactivity of ent-Moxifloxacin Hydrochloride can be attributed to its functional groups. It undergoes various reactions typical of fluoroquinolones, including:
These reactions are crucial for understanding the stability and efficacy of the compound in pharmaceutical formulations .
ent-Moxifloxacin Hydrochloride exhibits potent antibacterial activity against a wide range of pathogens. Its bactericidal effect is primarily due to its ability to disrupt DNA replication in bacteria. Studies have shown that it is effective against various strains of bacteria, including:
Additionally, ent-Moxifloxacin has shown effectiveness against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae, making it valuable in treating respiratory infections .
The synthesis of ent-Moxifloxacin Hydrochloride typically involves several key steps:
These methods ensure that the final product retains its desired pharmacological properties .
ent-Moxifloxacin Hydrochloride is widely used in clinical settings for treating various bacterial infections, including:
Moreover, it is utilized in veterinary medicine for treating infections in animals due to its broad-spectrum efficacy .
Interaction studies involving ent-Moxifloxacin Hydrochloride have revealed significant insights into its pharmacokinetics and safety profile:
Understanding these interactions is critical for safe prescribing practices .
Several compounds share structural similarities with ent-Moxifloxacin Hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ciprofloxacin | Contains a piperazine ring | Broad-spectrum but less effective against Gram-positive bacteria compared to ent-Moxifloxacin |
Levofloxacin | S-enantiomer of Ofloxacin | More potent against Streptococcus pneumoniae |
Norfloxacin | Lacks a methoxy group | Primarily effective against Gram-negative bacteria |
ent-Moxifloxacin distinguishes itself by its enhanced activity against both Gram-positive and atypical pathogens due to its unique chemical structure and stereochemistry .